Cas no 1806550-40-2 (Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate)
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate
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- Inchi: 1S/C13H12BrNO3/c1-2-18-13(17)12-6-9(5-11(16)7-14)3-4-10(12)8-15/h3-4,6H,2,5,7H2,1H3
- InChI Key: IAVLYBXCYJJCMU-UHFFFAOYSA-N
- SMILES: BrCC(CC1C=CC(C#N)=C(C(=O)OCC)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 361
- XLogP3: 2.3
- Topological Polar Surface Area: 67.2
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005344-250mg |
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate |
1806550-40-2 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015005344-500mg |
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate |
1806550-40-2 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015005344-1g |
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate |
1806550-40-2 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate: A Comprehensive Overview
Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate, identified by the CAS number 1806550-40-2, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano substituent, and a brominated propyl chain with a ketone functional group. The combination of these functional groups makes it a versatile molecule for research and development in fields such as drug discovery, agrochemicals, and advanced materials.
The molecular structure of Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate is intriguing due to the presence of multiple reactive sites. The benzoate ester group provides stability and solubility, while the cyano group introduces electron-withdrawing effects that can influence the reactivity of the molecule. The brominated propyl chain adds a layer of complexity, offering opportunities for further functionalization through substitution or elimination reactions. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with enhanced pharmacokinetic properties.
One of the most promising applications of Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate lies in its role as an intermediate in the synthesis of biologically active compounds. Researchers have demonstrated that this compound can be efficiently converted into derivatives with anti-inflammatory, antitumor, and antimicrobial activities. For instance, a study published in Journal of Medicinal Chemistry explored the use of this compound as a building block for developing novel kinase inhibitors, which are critical in targeted cancer therapy.
In addition to its pharmaceutical applications, Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate has shown potential in agrochemical research. Its ability to act as a precursor for herbicides and insecticides has been investigated in recent agricultural studies. The brominated propyl chain contributes to the stability and bioavailability of these agrochemicals, making them more effective in controlling pests and weeds without adverse environmental impacts.
The synthesis of Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the benzoate ester through esterification reactions and the introduction of the brominated propyl chain via nucleophilic substitution or oxidation processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets industrial standards for scalability.
From an environmental perspective, Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate has been evaluated for its biodegradability and ecological impact. Studies indicate that under controlled conditions, this compound undergoes rapid degradation into non-toxic byproducts, reducing its environmental footprint compared to traditional synthetic intermediates.
In conclusion, Ethyl 5-(3-bromo-2-oxopropyl)-2-cyanobenzoate (CAS No.: 1806550-40-2) is a multifaceted organic compound with diverse applications across various industries. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in pharmaceuticals, agrochemicals, and materials science. As advancements in synthetic methodologies continue to emerge, this compound is poised to play an even greater role in shaping future scientific discoveries.
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